

Application of C.I. Acid Red 362 in Textile Engineering Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 362

Cat. No.: B13414098

[Get Quote](#)

Abstract: This document provides detailed application notes and protocols for the use of C.I. **Acid Red 362** in textile engineering research. It is intended for researchers, scientists, and professionals in textile science and related fields. The notes cover the dye's properties, applications, and experimental procedures for dyeing protein and polyamide fibers, along with data on its fastness properties.

Application Notes

1.1 Introduction to C.I. Acid Red 362

C.I. **Acid Red 362** is a synthetic anionic dye belonging to the acid dye class.^[1] It is a 1:2 chromium complex, single azo dye, which contributes to its good fastness properties.^[2] Its chemical formula is C₁₆H₁₂CIN₄NaO₅S, with a molecular weight of 430.80 g/mol.^{[2][3][4]} Physically, it appears as a brilliant red or dark red powder that is soluble in water, ethanol, and other organic solvents like xylene and DMF.^{[2][3][5]}

1.2 Primary Applications in Textile Engineering

Acid Red 362 is primarily used for the coloration of protein fibers and synthetic polyamides.^[6] Its main applications include:

- Dyeing of Natural Protein Fibers: It is highly effective for dyeing wool and silk, providing vibrant and long-lasting red shades.^{[1][2][7]}

- Dyeing of Synthetic Polyamide Fibers: Nylon fabrics respond exceptionally well to **Acid Red 362**, making it suitable for applications like apparel and sportswear.[6][7]
- Dyeing of Other Materials: It is also used for dyeing polyvinyl alcohol (PVA), their blended fabrics, leather, and in the formulation of water-based inks.[2][3][8]
- Textile Printing: The dye is suitable for direct printing applications on the aforementioned fabrics.[2][4]

1.3 Mechanism of Dyeing

Acid dyes, including **Acid Red 362**, are applied from an acidic dye bath.[9] The dyeing mechanism relies on the formation of strong ionic bonds between the anionic dye molecules and the cationic fiber sites.[7] In an acidic solution (low pH), the amino groups (-NH₂) present in protein fibers (wool, silk) and polyamide fibers (nylon) are protonated, acquiring a positive charge (-NH₃⁺).[10] The negatively charged sulfonate group (-SO₃⁻) on the **Acid Red 362** molecule is then attracted to these positively charged sites, forming a stable electrostatic bond. [11] This process results in good fixation and wash fastness.[7][10]

1.4 Environmental and Safety Considerations

- Toxicity: **Acid Red 362** is considered non-toxic, with an oral LD₅₀ in rats of over 2000 mg/kg. [12] It is not reported to be a skin or eye irritant.[12] However, standard laboratory safety precautions, such as wearing gloves and safety glasses, should be followed to avoid direct contact.[12]
- Stability: The product is stable under normal conditions but can be destroyed by strong oxidizing or reducing agents.[12]
- Wastewater Treatment: The textile industry is a major generator of colored wastewater, and synthetic dyes can be persistent environmental pollutants.[13][14] Effluents containing **Acid Red 362** require treatment before discharge. Common methods for treating textile wastewater include physical methods like adsorption, chemical methods like coagulation/flocculation and advanced oxidation processes (AOPs), and biological methods. [15][16][17]

Data Presentation

The following tables summarize the key properties and performance data for C.I. **Acid Red 362**.

Table 1: Chemical and Physical Properties of C.I. **Acid Red 362**

Property	Value	Reference(s)
C.I. Generic Name	Acid Red 362	[2][3]
CAS Number	61814-58-2	[2][4]
Chemical Class	1:2 Metal Complex Azo Dye	[2][8]
Molecular Formula	C16H12ClN4NaO5S	[2][4]
Molecular Weight	430.8 g/mol	[2][4]
Physical Appearance	Dark Red / Brilliant Red Powder	[2][4][5]
Solubility (in water)	50-60 g/L	[8]
pH of 1% Solution	8.0 - 9.0	[8]
Moisture Content	≤ 6.0%	[4][8]

Table 2: Fastness Properties of C.I. **Acid Red 362** on Wool Fabric

(Fastness grades are rated on a scale of 1 to 5, where 5 is excellent. For light fastness, the scale is 1 to 8.)

Fastness Property	Grade	Reference(s)
Light Fastness	6-7	[8]
Washing (Soaping)	4-5	[8]
Perspiration	3-4	[4]
Dry Rubbing	4	[4]
Wet Rubbing	4	[4]
Ironing (Staining)	4-5	[4]
Acid Fastness	4-5	[4]
Alkali Fastness	4-5	[4]

Experimental Protocols

The following protocols are generalized for dyeing protein and polyamide fibers with acid dyes and have been adapted for **Acid Red 362** based on its known properties. Researchers should perform preliminary tests to optimize conditions for specific substrates and equipment.

3.1 Protocol: Immersive Dyeing of Wool/Silk/Nylon Fabric

Objective: To dye a textile substrate (wool, silk, or nylon) to a uniform red shade using C.I. **Acid Red 362**.

Materials:

- Textile substrate (pre-scoured and weighed)
- C.I. **Acid Red 362** powder
- Acetic acid or citric acid (for pH control)
- Glauber's salt (Sodium Sulfate), anhydrous (levelling agent, optional for wool)
- Deionized water

- Laboratory dyeing machine (e.g., beaker dyer) or water bath with stirrer
- Beakers, graduated cylinders, pH meter
- Non-ionic soap

Procedure:

- Prepare the Dye Stock Solution: Accurately weigh the required amount of **Acid Red 362** powder (e.g., for a 1% on weight of fabric (owf) shade, use 0.1 g dye for 10 g of fabric). Create a paste with a small amount of lukewarm water, then dissolve it completely in a larger volume of hot deionized water to make a stock solution.[11]
- Set up the Dyebath: Fill the dyeing vessel with deionized water to achieve a liquor-to-goods ratio (L:R) of 40:1 (e.g., 400 mL water for 10 g fabric). Add the required amount of dye stock solution.
- pH Adjustment: Add a weak acid, such as acetic acid, to the dyebath to adjust the pH. For nylon, a pH of 3.0-4.5 is often optimal for good exhaustion.[9][18] For wool and silk, a pH of 4.5-5.5 is typically used. Stir well and confirm the pH.
- Fabric Immersion: Introduce the pre-wetted textile substrate into the cold dyebath.
- Dyeing Cycle:
 - Start the dyeing machine or water bath.
 - Raise the temperature of the dyebath to 90-100°C over 30-45 minutes.
 - Hold the temperature at 90-100°C for 45-60 minutes, ensuring continuous agitation for level dyeing.[9]
- Cooling and Rinsing:
 - After the dyeing time is complete, allow the dyebath to cool down to about 60°C.
 - Remove the dyed fabric from the bath.

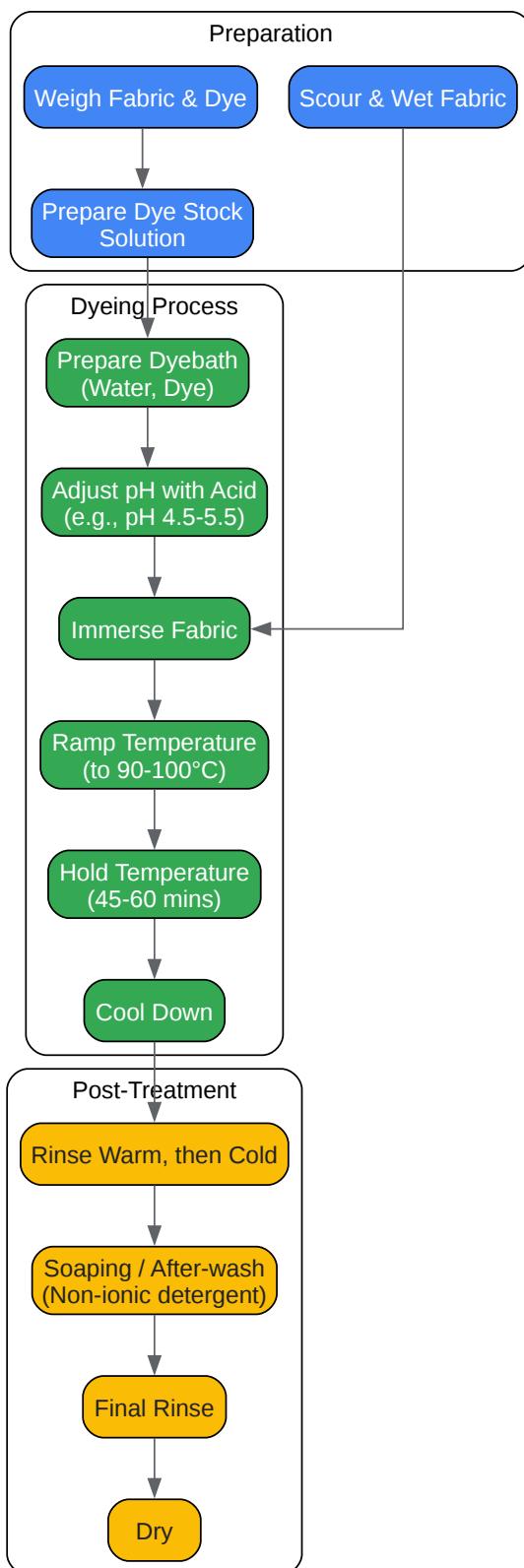
- Rinse the fabric thoroughly, first with warm water and then with cold water, until the rinse water runs clear.
- Soaping (After-treatment): To remove any unfixed surface dye and improve wet fastness, wash the dyed fabric in a solution containing 1-2 g/L of a non-ionic soap at 50-60°C for 15 minutes.
- Final Rinse and Drying: Rinse the fabric again with cold water, squeeze out the excess water, and allow it to air dry at room temperature.^[9]

3.2 Protocol: Evaluation of Colorfastness to Washing

Objective: To assess the resistance of the dyed fabric's color to domestic washing procedures. This protocol is based on standard methods like ISO 105-C06.

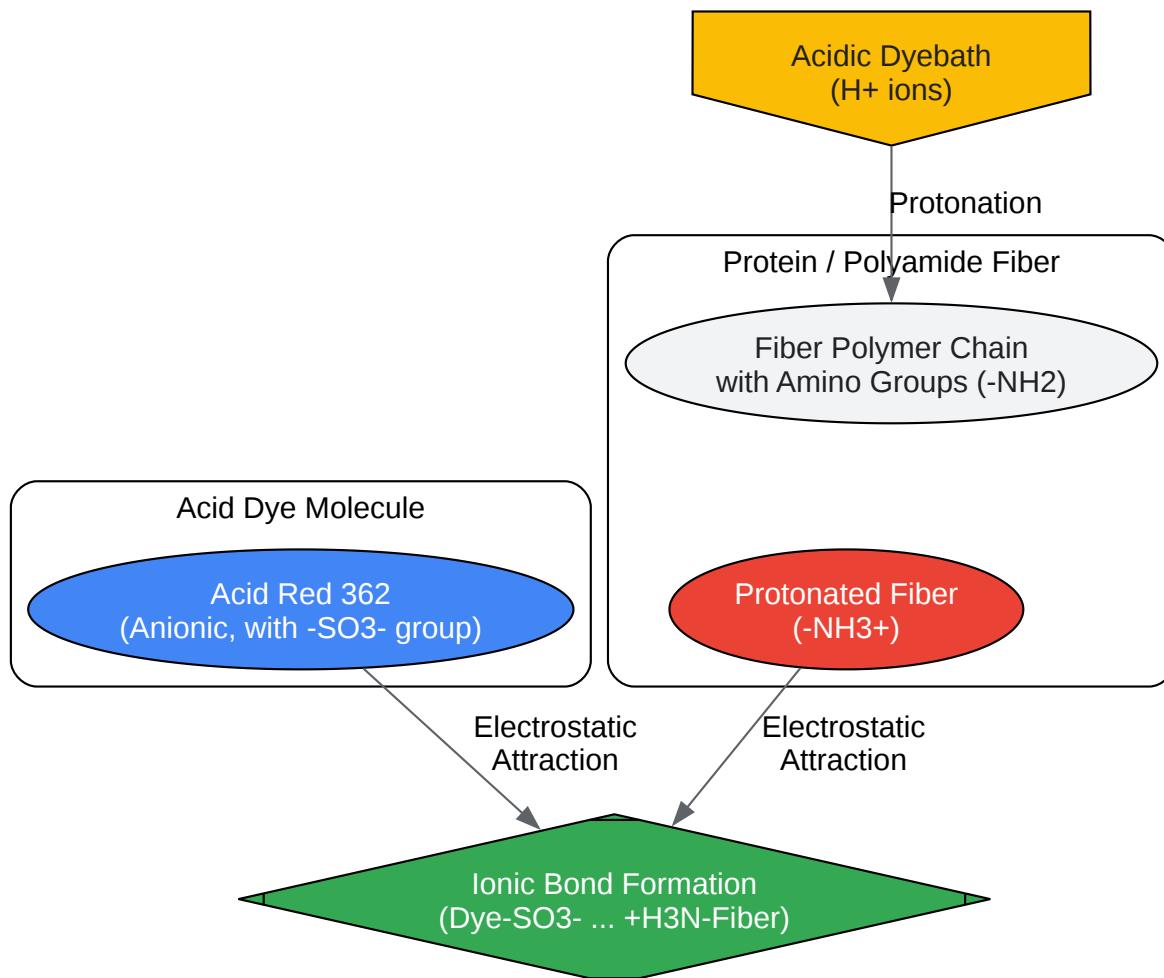
Materials:

- Dyed fabric specimen (e.g., 10 cm x 4 cm)
- Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)
- Standard non-ionic soap solution
- Launder-Ometer or similar apparatus
- Stainless steel balls (for mechanical agitation)
- Grey Scale for assessing color change and staining

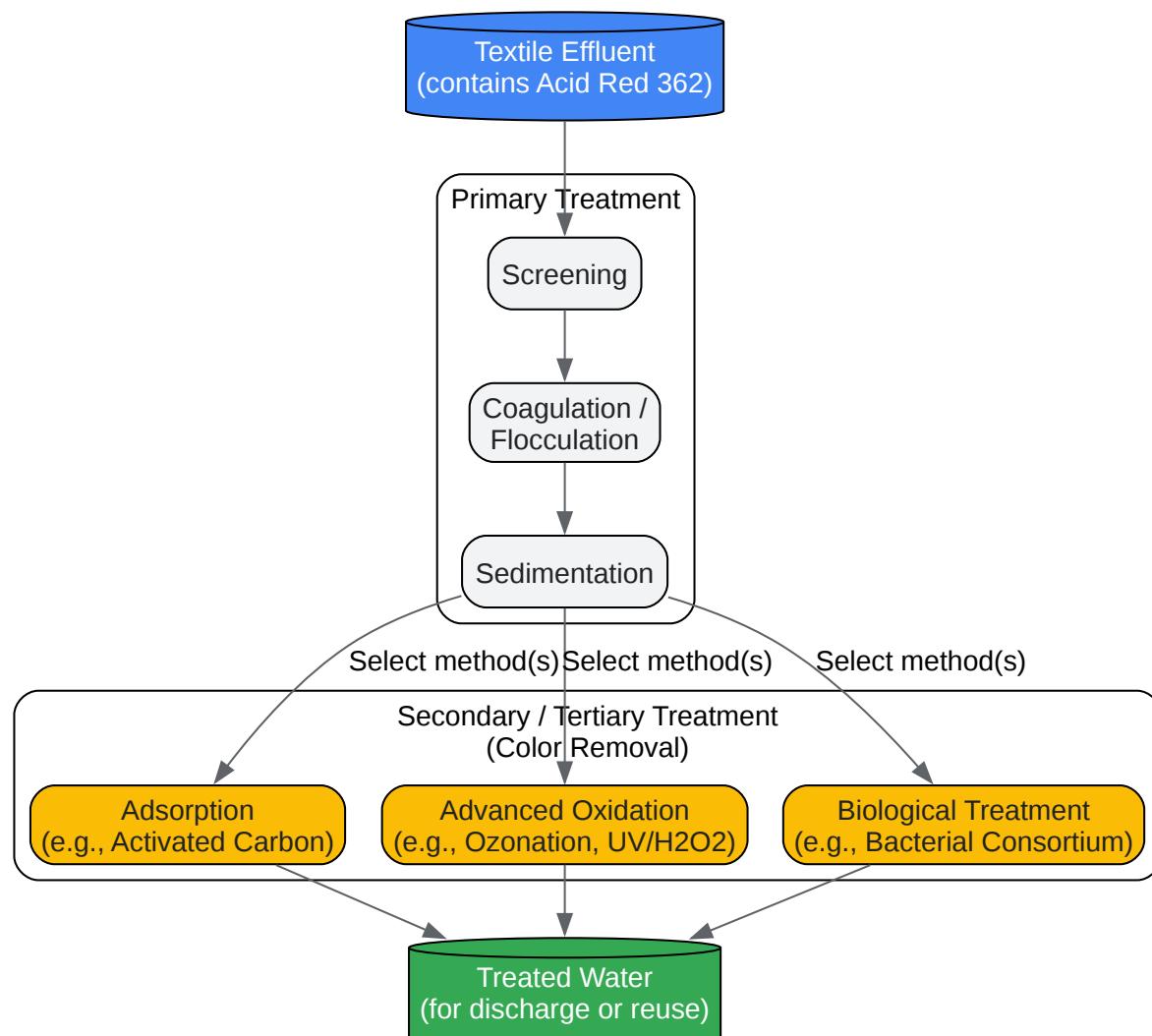

Procedure:

- Sample Preparation: Stitch the dyed fabric specimen together with a same-sized piece of the multifiber adjacent fabric.
- Washing: Place the composite specimen in a stainless steel container of the Launder-Ometer. Add the specified volume of soap solution and the required number of stainless steel balls.

- Test Cycle: Run the machine at the specified temperature (e.g., 40°C or 60°C) for the specified duration (e.g., 30 minutes).
- Rinsing and Drying: After the cycle, remove the specimen, rinse it thoroughly in cold water, and separate the dyed sample from the multifiber strip (except at one short edge). Air dry the specimens.
- Evaluation:
 - Color Change: Compare the color of the washed dyed specimen with an original, unwashed sample using the Grey Scale for Assessing Change in Colour.
 - Staining: Compare the staining on each strip of the multifiber fabric with an unstained piece of the same fabric using the Grey Scale for Assessing Staining.
 - Record the ratings (1-5).


Mandatory Visualizations

The following diagrams illustrate key processes related to the application of **Acid Red 362**.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for immersiv dyeing with **Acid Red 362**.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Acid Red 362** bonding to protein/polyamide fibers.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for treating wastewater containing acid dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Red Dyes - High-Quality and Affordable Prices [leatherdyes.net]
- 2. worlddyeviariety.com [worlddyeviariety.com]
- 3. ACID RED 362|CAS NO.61814-58-2 [chinainterdyes.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. sdinternational.com [sdinternational.com]
- 6. specialchem.com [specialchem.com]
- 7. Acid Black, Acid Red, and Acid Yellow Dyes - Vipul Organics | [vipulorganics.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. cosmodyes.com [cosmodyes.com]
- 12. dyespigments.net [dyespigments.net]
- 13. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. deswater.com [deswater.com]
- 17. Accelerated biodecolorization and detoxification of synthetic textile dye Acid Maroon V by bacterial consortium under redox mediator system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- To cite this document: BenchChem. [Application of C.I. Acid Red 362 in Textile Engineering Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13414098#application-of-acid-red-362-in-textile-engineering-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com